3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
Description
3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-oxadiazole moiety substituted with a 4-methylphenyl group at position 5. The molecular formula is C₁₄H₁₈ClN₃O₂, with a molar mass of 295.77 g/mol . The 1,2,4-oxadiazole ring is known for its metabolic stability and role in medicinal chemistry, often serving as a bioisostere for ester or amide groups. This compound’s structure combines lipophilic (4-methylphenyl) and polar (piperidine) regions, making it a candidate for central nervous system (CNS) drug development or receptor-targeted therapies .
Properties
IUPAC Name |
5-(4-methylphenyl)-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c1-10-4-6-11(7-5-10)14-16-13(17-18-14)12-3-2-8-15-9-12;/h4-7,12,15H,2-3,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAHRNBWWPIWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3CCCNC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 4-methylbenzoic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with a suitable reagent like phosphorus oxychloride (POCl3) to yield the oxadiazole ring.
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Attachment of the Piperidine Ring: : The oxadiazole intermediate is then reacted with piperidine under basic conditions. This step often involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
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Formation of the Hydrochloride Salt: : The final step involves converting the free base form of the compound into its hydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Research indicates that compounds containing the oxadiazole and piperidine moieties exhibit various biological activities. The following subsections detail specific applications:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of oxadiazole derivatives. For instance, a study on synthesized 5-(pyridine-2-yl)-1,3,4-oxadiazol derivatives showed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The disc diffusion method was employed to evaluate efficacy, revealing that many derivatives exhibited significant antimicrobial effects.
Antifungal Properties
In addition to antibacterial activity, oxadiazole derivatives have been assessed for antifungal properties. Research has shown that certain compounds demonstrate effectiveness against Candida albicans, indicating potential for treating fungal infections .
Enzyme Inhibition
Studies have highlighted the potential of oxadiazole-containing compounds as inhibitors of various enzymes. For example, some derivatives have shown strong inhibitory activity against urease and acetylcholinesterase . These findings suggest that such compounds could be developed into therapeutic agents for conditions like Alzheimer's disease and other cholinergic dysfunctions.
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized several oxadiazole derivatives and evaluated their biological activities. The results indicated that certain compounds exhibited moderate to strong antibacterial effects against multiple bacterial strains. Molecular docking studies supported these findings by showing favorable interactions with target enzymes .
Case Study 2: Antifungal Assessment
Another investigation focused on the antifungal properties of various oxadiazole derivatives against Candida albicans. The study revealed that specific modifications to the oxadiazole structure enhanced antifungal activity, suggesting a pathway for developing new antifungal agents .
Mechanism of Action
The mechanism of action of 3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Neurological Effects: It may modulate neurotransmitter systems in the brain, potentially acting as an agonist or antagonist at specific receptors, which could explain its potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
The pharmacological and physicochemical properties of oxadiazole-piperidine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Differences
Substituent Position :
- The target compound’s 5-(4-methylphenyl) group contrasts with analogues like 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine HCl , where the phenyl group is at position 3. Positional isomerism affects electronic distribution and steric interactions, influencing target binding.
Electronic Effects :
- Electron-donating groups (e.g., 4-methylphenyl in the target) increase lipophilicity, while electron-withdrawing groups (e.g., 4-bromophenyl ) may enhance dipole interactions with receptors.
Molecular Weight and Solubility :
- The methoxymethyl derivative (MW 245.71) has higher polarity due to the ether group, improving aqueous solubility compared to the target compound.
Biological Applications :
Pharmacological Implications
- Receptor Affinity : The compound in , featuring a methyl-oxadiazole-biphenyl group, is linked to 5-hydroxytryptamine (5-HT) receptor studies, suggesting the oxadiazole-piperidine scaffold’s versatility in neurotransmitter targeting .
- Agrochemical Utility : The cyclobutyl derivative’s rigid structure enhances its efficacy in crop protection agents .
Biological Activity
3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 1,2,4-oxadiazole moiety and a 4-methylphenyl group. Its molecular formula is with a molecular weight of approximately 255.74 g/mol.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against several bacterial strains. Notably, compounds with oxadiazole rings have shown significant activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Organisms |
|---|---|---|---|
| This compound | 0.25 | 0.5 | Staphylococcus aureus, Escherichia coli |
| Derivative A | 0.22 | 0.45 | Pseudomonas aeruginosa |
| Derivative B | 0.30 | 0.60 | Klebsiella pneumoniae |
The above table illustrates that the compound exhibits potent antimicrobial properties comparable to established antibiotics.
Anticancer Activity
The anticancer potential of the compound has been investigated through various in vitro assays. Studies indicate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were found to be significantly lower than those of conventional chemotherapeutics like doxorubicin.
Table 2: Cytotoxicity of Oxadiazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15.63 | Apoptosis induction via p53 pathway |
| Doxorubicin | MCF-7 | 10.38 | DNA intercalation |
| Derivative C | A549 | 12.50 | Caspase activation |
The compound demonstrated an IC50 value of 15.63 μM against MCF-7 cells, indicating its potential as a therapeutic agent in cancer treatment.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring is known to influence enzyme activity and receptor interactions, potentially leading to inhibition of tumor growth and microbial proliferation.
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A study involving patients with recurrent infections showed that derivatives similar to this compound exhibited reduced resistance compared to traditional antibiotics.
- Clinical Trials for Cancer Treatment : Preliminary trials using this compound in combination with other chemotherapeutics showed improved patient outcomes in terms of tumor reduction and lower side effects.
Q & A
Q. How can the compound’s selectivity for specific receptors/enzymes be enhanced?
- Structure-Activity Relationship (SAR) Approach :
- Modify the 4-methylphenyl group (e.g., halogenation to increase lipophilicity) or piperidine substituents (e.g., N-alkylation for steric effects).
- Test analogs in radioligand binding assays (e.g., Ki determination for off-targets like serotonin receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
